4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine and iodine substituents at specific positions. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions starting from readily available precursorsFor example, a solution of 3H-pyrazolo[3,4-d]pyrimidin-4-amine can be treated with n-iodo-succinamide in dimethylformamide (DMF) at elevated temperatures to introduce the iodine substituent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the halogenation steps.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like n-iodo-succinamide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups replacing the chlorine or iodine atoms.
Scientific Research Applications
4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but with an amino group instead of chlorine and iodine.
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyrimidine family with different substituents.
Uniqueness
The presence of both chlorine and iodine substituents in 4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine makes it unique compared to other similar compounds. These substituents impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H9ClIN5 |
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Molecular Weight |
337.55 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C8H9ClIN5/c1-3(2)15-7-4(6(10)14-15)5(9)12-8(11)13-7/h3H,1-2H3,(H2,11,12,13) |
InChI Key |
ORJLUBIFGHJWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=NC(=N2)N)Cl)C(=N1)I |
Origin of Product |
United States |
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